N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline
Description
N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is a complex organic compound that features a unique structure combining a pyrrolo[1,2-b]pyrazole core with a triazole and aniline moiety
Properties
IUPAC Name |
N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-6-15(21-17-7-8-18-21)14(5-1)16-11-12-10-13-4-3-9-20(13)19-12/h1-2,5-8,10,16H,3-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHJSXJKMPOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)CNC3=CC=CC=C3N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Triazole Group: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Aniline Moiety: This can be done via nucleophilic substitution reactions where an aniline derivative reacts with a suitable leaving group on the pyrrolo[1,2-b]pyrazole-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyrrolo[1,2-b]pyrazole core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and triazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug development and biochemical assays.
Medicine
Medically, this compound has potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its versatility in chemical reactions makes it valuable for industrial applications.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)benzamide
- N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)phenol
- N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)thiophenol
Uniqueness
Compared to these similar compounds, N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
